molecular formula C17H24N2O2 B2841840 Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate CAS No. 2197055-43-7

Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate

Cat. No.: B2841840
CAS No.: 2197055-43-7
M. Wt: 288.391
InChI Key: PJIWYCJOMBTJBX-UHFFFAOYSA-N
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Description

Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate is a spirocyclic compound featuring a pyrrolidine ring (5-membered) fused to a dihydroquinoline moiety via a spiro junction. The tert-butyl carbamate group at the 1'-position enhances steric protection and stability, making it a valuable intermediate in medicinal chemistry. Its molecular formula is C₁₈H₂₆N₂O₂, with a molecular weight of 302.4 g/mol (CAS 1160247-77-7) . This compound is primarily used in research settings for drug discovery, particularly in synthesizing analogs targeting metabolic enzymes or receptor modulators. Its storage requires refrigeration (2–8°C) to prevent degradation .

Properties

IUPAC Name

tert-butyl spiro[2,3-dihydroquinoline-4,2'-pyrrolidine]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-10-17(9-6-11-18-17)13-7-4-5-8-14(13)19/h4-5,7-8,18H,6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIWYCJOMBTJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCN2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate typically involves a multi-step process:

    Formation of the Pyrrolidine Ring: Starting from a suitable amine and an aldehyde, the pyrrolidine ring is formed via a condensation reaction.

    Spirocyclization: The intermediate is then subjected to spirocyclization, often using a Lewis acid catalyst to facilitate the formation of the spiro linkage between the pyrrolidine and quinoline rings.

    Introduction of the Tert-butyl Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the pyrrolidine ring, converting it into a more saturated form.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the tert-butyl group.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate serves as a building block for the synthesis of more complex molecules. Its spirocyclic structure is particularly useful in the development of novel ligands for catalysis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The spiro linkage imparts unique three-dimensional properties that can enhance binding affinity and selectivity for biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The spirocyclic structure is known to improve the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and resins, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate involves its interaction with specific molecular targets. The spiro linkage allows for a unique mode of binding to enzymes or receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related spirocyclic derivatives:

Compound Name Core Structure Molecular Formula MW (g/mol) Key Features Applications References
Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate Pyrrolidine + dihydroquinoline C₁₈H₂₆N₂O₂ 302.4 5-membered pyrrolidine; no oxo groups Research intermediate for drug discovery
Tert-butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate Piperidine + dihydroquinoline C₁₈H₂₂N₂O₄ 330.4 6-membered piperidine; 2',4'-dioxo groups Potential enzyme inhibitor (e.g., ACC)
Tert-butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate Piperidine + dihydroquinoline C₁₈H₂₄N₂O₃ 316.4 6-membered piperidine; 2'-oxo group Intermediate for acetyl-CoA carboxylase (ACC) inhibitors
Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate Piperidine + indole C₁₇H₂₄N₂O₂ 288.4 Indole core instead of quinoline; 6-membered piperidine Not specified; likely CNS-targeted drug research
Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate Piperidine + chroman C₁₈H₂₅NO₃ 303.4 Chroman (oxygen-containing heterocycle) instead of quinoline Precursor for ACC inhibitors targeting obesity/diabetes
Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate Piperidine + chloro-dihydroquinoline C₁₈H₂₅ClN₂O₂ 336.9 Chlorine substituent enhances lipophilicity and binding affinity Exploration in antimicrobial or anticancer agents

Structural and Functional Insights

Piperidine-containing compounds (e.g., CAS 769106-43-6) exhibit higher conformational flexibility, which may enhance interactions with hydrophobic enzyme pockets .

Chlorine substituents (e.g., in CAS 336.9 g/mol derivative) enhance lipophilicity, favoring blood-brain barrier penetration for CNS targets .

Synthetic Routes: Most analogs are synthesized via condensation reactions between ketones (e.g., 1-(2-hydroxyphenyl)ethanone) and Boc-protected amines, followed by purification via flash chromatography (yields: 20–72%) . The target compound’s pyrrolidine core may require modified starting materials, such as pyrrolidine instead of piperidine derivatives .

Biological Activity: Piperidine-quinoline hybrids (e.g., CAS 316.4 g/mol) demonstrate potent ACC inhibition (IC₅₀ < 1 µM) for metabolic disorders, attributed to quinoline’s planar aromatic system interacting with the enzyme’s active site . The absence of oxo groups in the target compound may reduce ACC affinity but could be advantageous in targeting other enzymes (e.g., kinases) .

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